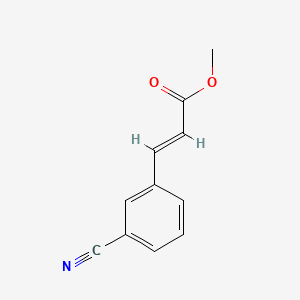

Methyl 3-(3-cyanophenyl)acrylate

Description

Overview of Cyanoacrylate Esters within the Broader Context of α,β-Unsaturated Systems

Cyanoacrylate esters are a subclass of acrylate (B77674) esters distinguished by the presence of a nitrile (-C≡N) group. This functional group significantly influences the electronic properties and reactivity of the molecule. Cyanoacrylates are well-known for their application as rapid-setting adhesives, a property attributed to their facile anionic polymerization in the presence of moisture. pcbiochemres.com The cyanoacrylate group within the monomer undergoes rapid polymerization to form long, strong chains, making them effective bonding agents for a multitude of materials. pcbiochemres.comslideshare.net

Within the broader classification of α,β-unsaturated systems, the carbonyl and cyano groups of cyanoacrylate esters act as electron-withdrawing groups, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to their utility in various chemical reactions, including Michael additions and cycloadditions. The tunable nature of the α,β-unsaturated carbonyl functionality allows for its application in diverse biological systems and as a pivotal intermediate in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Historical Context of Related Acrylate Discoveries and Synthetic Evolution

The history of acrylates dates back to the 19th century, with the discovery of acrylic acid in 1843 and methacrylic acid in 1865. nih.gov The first synthesis of an acrylic polymer was reported in 1880. wikipedia.orgmfa.org A significant milestone in the development of acrylate chemistry was the work of Otto Röhm, whose doctoral thesis in 1901 focused on the polymerization products of acrylic acid. mfa.orgchemistryviews.org This research laid the groundwork for the industrial production of polymethyl methacrylate (B99206) (PMMA) in 1928. nih.gov

The adhesive properties of cyanoacrylates were discovered in 1949, leading to the first commercial adhesive based on methyl 2-cyanoacrylate in 1958. gvpress.com The industrial synthesis of cyanoacrylate monomers typically involves the Knoevenagel condensation of a 2-cyanoacetate with formaldehyde, followed by depolymerization of the resulting polymer. gvpress.com Over the years, synthetic methods have evolved to allow for greater diversity in the side chains of cyanoacrylate monomers. gvpress.com The development of new catalysts and reaction conditions continues to expand the scope of acrylate synthesis, enabling the preparation of increasingly complex and functionalized molecules. google.com

Structural Elucidation and Functional Group Analysis of Methyl 3-(3-cyanophenyl)acrylate

This compound is a specific organic compound with a well-defined molecular structure. A comprehensive analysis of its functional groups reveals the key features that determine its chemical behavior.

| Property | Value |

| Molecular Formula | C11H9NO2 |

| IUPAC Name | methyl (E)-3-(3-cyanophenyl)prop-2-enoate |

| CAS Number | 67472-79-1 |

The primary functional groups present in this compound are:

Methyl Acrylate Moiety: This consists of a methyl ester group (-COOCH3) attached to an acrylate backbone (-CH=CH-). The acrylate unit is an α,β-unsaturated carbonyl system, which is a key site of reactivity.

Phenyl Ring: A benzene (B151609) ring is attached to the β-carbon of the acrylate. The substitution pattern on this ring is crucial to the molecule's properties.

Cyano Group: A nitrile group (-C≡N) is substituted at the meta-position (position 3) of the phenyl ring. The strong electron-withdrawing nature of the cyano group significantly influences the electronic distribution within the entire molecule.

The "(E)" designation in the IUPAC name indicates the stereochemistry of the double bond, signifying that the higher priority substituents on each carbon of the double bond are on opposite sides (trans configuration). This is generally the more stable isomeric form. mdpi.com

Research Gaps and Future Directions in Cyano-functionalized Acrylate Chemistry

While significant progress has been made in the synthesis and application of cyanoacrylate esters, several research gaps and promising future directions remain. The development of more efficient and environmentally friendly synthetic methods for these compounds is an ongoing area of interest. researchgate.net This includes the use of novel catalysts and the exploration of alternative, less toxic cyanide sources. researchgate.net

Furthermore, the full potential of cyano-functionalized acrylates as building blocks in the synthesis of complex molecules, including pharmaceuticals and materials with novel properties, is yet to be fully realized. Research into the polymerization of a wider range of cyano-functionalized acrylate monomers could lead to the development of new polymers with tailored thermal, mechanical, and optical properties. mdpi.com The incorporation of cyano groups can enhance properties such as thermal stability and chemical compatibility in polymer composites. mdpi.com Additionally, exploring the biological activities of novel cyano-functionalized acrylates is a promising avenue for drug discovery, as the α,β-unsaturated carbonyl moiety is present in many biologically active natural products. nih.gov The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, some containing a cyano-phenyl group, has shown potential antitumor activity, highlighting a promising direction for future research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJYULBYGRTLPZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52116-81-1 | |

| Record name | 52116-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 3 Cyanophenyl Acrylate and Analogous Structures

Established Synthetic Pathways

Oxidative Transformations to Construct Nitrile-Containing Unsaturated Esters

The introduction of a nitrile group onto an unsaturated ester framework can be achieved through various oxidative transformations. These methods often involve the conversion of other functional groups, such as primary amines or aldehydes, into the desired cyano group.

One efficient approach involves the oxidative conversion of primary amines to nitriles using reagents like trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.org This method is highly selective and provides excellent yields for a wide range of aliphatic, aromatic, and heterocyclic nitriles. organic-chemistry.org Another strategy employs the aerobic oxidation of benzaldehydes. In a process using a catalytic amount of 4-AcNH-TEMPO, sodium nitrite (B80452) (NaNO₂), and nitric acid (HNO₃), benzaldehydes undergo condensation with ammonium (B1175870) acetate (B1210297) followed by aerobic oxidation under an oxygen atmosphere to selectively produce nitriles. organic-chemistry.org

Furthermore, transition-metal-free methods have been developed. For instance, ketones and aldehydes can be converted to nitriles using sodium nitrite as both the oxidant and the nitrogen source through a deacylative C(sp³)–C(sp²) bond cleavage, yielding various nitriles smoothly. organic-chemistry.org A one-pot transformation of aldehydes to nitriles can also be achieved using an "activated DMSO" system, which generates water as the only byproduct and is suitable for multigram-scale synthesis. organic-chemistry.org The synthesis of nitriles from primary amides or aldoximes can also be accomplished under the conditions of a catalytic Swern oxidation, using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) and triethylamine (B128534) (Et₃N). acs.org This reaction is typically complete within an hour at room temperature and is applicable to a diverse range of substrates. acs.org

A general palladium-catalyzed α,β-dehydrogenation of nitriles and esters can yield α,β-unsaturated nitriles and esters. organic-chemistry.org This process involves the generation of a (cyanoalkyl)zinc species, followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org

| Precursor | Reagents/Catalyst | Product | Key Feature |

| Primary Amines | Trichloroisocyanuric acid, TEMPO | Nitriles | High selectivity and excellent yields. organic-chemistry.org |

| Benzaldehydes | 4-AcNH-TEMPO, NaNO₂, HNO₃, NH₄OAc, O₂ | Nitriles | Aerobic oxidative conversion. organic-chemistry.org |

| Aldehydes | NH₂OH/Na₂CO₃/SO₂F₂ in DMSO | Nitriles | Transition-metal-free, one-pot synthesis. organic-chemistry.org |

| Primary Amides/Aldoximes | Oxalyl chloride, DMSO (catalytic), Et₃N | Nitriles | Catalytic Swern oxidation conditions. acs.org |

| Saturated Esters/Nitriles | Zinc, Allyl Oxidant, Palladium Catalyst | α,β-Unsaturated Esters/Nitriles | α,β-dehydrogenation. organic-chemistry.org |

Advanced and Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have led to more efficient, atom-economical, and environmentally benign methods for preparing complex molecules like functionalized acrylates. These include multicomponent reactions, novel catalytic systems, and the application of green chemistry principles.

Multicomponent Reaction (MCR) Approaches for Functionalized Acrylates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, represent a highly efficient strategy. frontiersin.orgnih.gov This approach offers significant advantages, including operational simplicity, mild reaction conditions, and high atom economy, making it a powerful tool for generating molecular diversity. frontiersin.orgnih.gov

While a specific MCR for methyl 3-(3-cyanophenyl)acrylate is not prominently documented, analogous structures can be synthesized using MCR strategies. For example, MCRs are widely used to create heterocyclic polymers and other complex structures in a single step. nih.govrsc.org Asymmetric multicomponent reactions (AMCRs) have also emerged as a powerful method for synthesizing complex chiral compounds with high efficiency. frontiersin.org The development of MCRs has facilitated access to libraries of polymers with tunable structures and has been applied in C-H functionalization and polymerization. frontiersin.orgrsc.org For instance, a four-component reaction (4CR) has been reported for the synthesis of amidino depsipeptides, showcasing the complexity achievable with MCRs. frontiersin.org A zinc-mediated carbonyl alkylative amination reaction represents a three-component process for synthesizing α-branched amines, demonstrating the potential for creating complex carbon-carbon and carbon-nitrogen bonds in one pot. acs.org

| MCR Type | Reactants | Product Class | Key Feature |

| General MCR | ≥ 3 reactants | Single product with atoms from all reactants | High efficiency, atom economy, operational simplicity. frontiersin.orgnih.gov |

| Multicomponent Polymerization (MCP) | Various monomers | Functional polymers | Efficient and facile preparation of complex polymers. nih.gov |

| Asymmetric MCR (AMCR) | Chiral catalysts/auxiliaries | Chiral compounds | Efficient synthesis of complex, diversified chiral molecules. frontiersin.org |

| Carbonyl Alkylative Amination | Secondary amines, enolizable aldehydes, alkyl iodides | Complex tertiary alkylamines | Streamlined synthesis via a multicomponent platform. acs.org |

Catalytic Methodologies

Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be unfeasible. Organocatalysis and transition metal catalysis are two powerful pillars in the synthesis of acrylates and their derivatives.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a sustainable alternative to traditional metal-based catalysts. anr.fracs.org This field has become an invaluable tool for polymer synthesis, including the preparation of poly(meth)acrylates. acs.org

N-Heterocyclic carbenes (NHCs), a type of organocatalyst, can be used to trigger the polymerization of (meth)acrylic monomers. anr.fr The association of an NHC Lewis base with a Lewis acid co-catalyst can create a bicomponent organocatalytic platform capable of polymerizing a wide range of monomers, including acrylates. anr.fr The Michael addition, a key reaction in acrylate (B77674) chemistry, can be catalyzed by bases. The reaction proceeds through an enolate anion, which adds to the acrylic double bond. mdpi.com The strength of the base catalyst significantly influences the reaction kinetics. mdpi.com Furthermore, organocatalysts have been investigated for asymmetric transformations, such as the enantioselective α-chlorination and α-bromination of α-hydroxyacrylate, although achieving high asymmetric induction can be challenging. wisconsin.edu

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dtic.milrsc.org For the synthesis of this compound, coupling reactions are particularly relevant.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can couple a bromo-substituted precursor, such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, with various (hetero)aryl boronic acids or their derivatives to form C-C bonds. nih.gov A similar strategy could be envisioned for synthesizing this compound by coupling a suitable halo-acrylate with 3-cyanophenylboronic acid.

Nickel catalysts have also been employed in acrylate synthesis. For example, NiBr₂(PPh₃)₂ was used in an early application for the synthesis of acrylate esters from alkynes, carbon monoxide, and alcohols. wikipedia.org More recently, nickel-induced coupling of ethylene (B1197577) and CO₂ has been explored as a promising pathway toward acrylates. acs.org Late-transition-metal-catalyzed polymerization, using metals like iron, cobalt, and nickel, allows for the synthesis of well-defined polymeric materials, including those derived from methyl acrylate. mdpi.com

| Reaction Type | Catalyst System (Example) | Reactants (General) | Product (General) |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | Aryl/vinyl halide, Aryl/vinyl boronic acid | Biaryl/alkenyl-arene. nih.gov |

| Acrylate Synthesis | NiBr₂(PPh₃)₂ | Alkyne, Carbon Monoxide, Alcohol | Acrylate ester. wikipedia.org |

| Ethylene/CO₂ Coupling | Nickel complexes | Ethylene, CO₂ | Acrylates. acs.org |

| Polymerization | Late-transition-metal complexes (Fe, Co, Ni) | Ethylene, Methyl Acrylate | Polyolefins, Polyacrylates. mdpi.com |

Green Chemistry Principles in Acrylate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In acrylate synthesis and polymerization, this involves using renewable feedstocks, safer solvents, and energy-efficient processes.

A significant focus is on developing bio-based acrylic acid and its esters. rsc.orgnih.gov Glycerol, lactic acid, and furfural (B47365) have been explored as suitable biobased feedstocks for producing acrylic acid, which is a key precursor for acrylates. rsc.org Scientists have also developed efficient one-step methods to convert plant oils and other triglycerides directly into acrylic monomers, which can serve as substitutes for petroleum-based monomers. ndsuresearchfoundation.org

The choice of solvent is another critical aspect of green chemistry. Efforts are underway to replace volatile organic compounds (VOCs) with more environmentally friendly alternatives. acs.org For instance, Cyrene, a bio-based solvent, has been investigated as a green substitute for polar aprotic solvents in atom transfer radical polymerization (ATRP) of acrylates. acs.org Additionally, the development of sustainable resins for technologies like Volumetric Additive Manufacturing (VAM) highlights the push towards greener materials. A resin based on polyglycerol, a bio-derived oligomer, has been successfully developed and functionalized with acrylate groups for 3D printing applications. rsc.org These approaches not only reduce environmental impact but also open up new possibilities for creating functional and sustainable materials. rsc.orgndsuresearchfoundation.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering advantages like dramatically reduced reaction times, improved yields, and enhanced product purity. ijnrd.orgnih.govresearchgate.net The mechanism involves the direct heating of polar molecules and ions through dipolar polarization and ionic conduction, leading to rapid and uniform temperature increases throughout the reaction mixture. ijnrd.org

This technique has been successfully applied to the synthesis of cinnamic acid derivatives, which are structurally analogous to this compound. The Knoevenagel condensation, a key reaction for forming the acrylate backbone, is particularly well-suited for microwave enhancement. thepharmajournal.comcem.com For example, the synthesis of various cinnamic acids has been achieved by reacting substituted benzaldehydes with malonic acid under microwave irradiation, often in the absence of a solvent. thepharmajournal.comresearchgate.net

In a specific application, trans-cinnamic acid was synthesized by reacting benzaldehyde (B42025) and malonic acid in toluene (B28343) with piperidine (B6355638) and triethylamine as basic catalysts. Under microwave irradiation at 100 °C for 1 hour, the reaction yielded the target compound in 68% yield. acs.org Similarly, an efficient and reproducible microwave-assisted Knoevenagel-Doebner condensation of various p-hydroxy-benzaldehydes with malonic acid has been developed, affording the corresponding phenolic acids with high conversion rates (86-96%) and yields (85-92%). frontiersin.org This method highlights the potential for synthesizing this compound by reacting 3-cyanobenzaldehyde (B1676564) with a suitable malonic acid derivative under optimized microwave conditions.

Ultrasound-Assisted Synthetic Protocols

The application of ultrasound energy in organic synthesis, a field known as sonochemistry, provides another efficient and environmentally friendly alternative to conventional methods. uns.ac.id Ultrasound irradiation enhances chemical reactivity through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates. nih.gov

This methodology has been effectively used for synthesizing analogous structures. For instance, the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride (B1165640), has been used to produce cinnamic acid from benzaldehyde and acetic anhydride under ultrasonic irradiation at 70°C for 60 minutes. uns.ac.idresearchgate.net While this specific reaction gave a modest yield, sonochemistry has proven highly effective in other contexts.

Ultrasound has also been shown to promote the ligand-free Heck reaction in water, an environmentally benign solvent. researchgate.net In one study, the application of ultrasound significantly improved the yield of a model Heck coupling reaction from a trace amount to 76%. rsc.org Furthermore, ultrasound-assisted reactions have been developed for the rapid synthesis of functionalized indolines from acrylate derivatives, achieving high yields in as little as 60 seconds. nih.gov These findings demonstrate the significant potential of ultrasound to facilitate the synthesis of this compound, for example, through an ultrasound-promoted Heck coupling of 3-halobenzonitrile with methyl acrylate.

Solvent-Free and Environmentally Benign Reaction Media

A major focus of green chemistry is the reduction or elimination of volatile and toxic organic solvents. ijnrd.org This has led to the development of solvent-free reaction conditions and the use of environmentally benign media like water or ionic liquids. wikipedia.orgrsc.org These approaches not only reduce environmental pollution but can also simplify product purification and reduce costs.

Microwave irradiation is particularly effective for promoting solvent-free reactions. thepharmajournal.comresearchgate.net A simple and high-yielding solvent-free synthesis of various cinnamic acid derivatives was achieved through the microwave irradiation of an aryl aldehyde and malonic acid, using polyphosphate ester (PPE) as both a catalyst and reaction mediator. researchgate.net This method avoids the use of conventional, often hazardous, solvents.

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Methodologies have been developed for Knoevenagel condensations in water, sometimes using a surfactant-type catalyst to facilitate the reaction. acs.org The use of ionic liquids as a reaction medium for Heck reactions is another green alternative, as they are non-volatile and can often be recycled. wikipedia.org For the synthesis of this compound, a solvent-free Knoevenagel condensation between 3-cyanobenzaldehyde and a malonate derivative under microwave irradiation represents a promising green synthetic route.

Mechanistic Investigations of Reactions Involving Methyl 3 3 Cyanophenyl Acrylate

Reaction Mechanisms of the Nitrile Functionality

The nitrile (-C≡N) group is a versatile functional group that participates in a variety of organic transformations. Its reactivity is largely dictated by the strong polarization of the carbon-nitrogen triple bond and the electrophilicity of the carbon atom.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This initial addition leads to an imine anion intermediate, which is then typically protonated. For a compound like Methyl 3-(3-cyanophenyl)acrylate, the aromatic nature of the cyanophenyl group influences the reactivity.

While specific studies on this compound are not extensively documented in this context, the general principles of nucleophilic addition to aromatic nitriles can be applied. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and other carbon and heteroatom nucleophiles, can add to the nitrile carbon. libretexts.org The reaction with a Grignard reagent, for instance, followed by hydrolysis, would yield a ketone.

Hydrolysis Pathways of Nitriles

The hydrolysis of nitriles is a fundamental reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This transformation involves the nucleophilic attack of water on the nitrile carbon. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. lumenlearning.comyoutube.com The initial product is an imidic acid, which then tautomerizes to an amide. Further heating in the acidic medium can lead to the hydrolysis of the amide to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org For this compound, this would result in the formation of 3-(carboxy)phenyl acrylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an amide. Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed under more stringent basic conditions to yield a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture would then produce the corresponding carboxylic acid. libretexts.org A patent describes the hydrolysis of various nitriles, including benzonitrile (B105546) and isophthalonitrile, using barium hydroxide. google.com

A summary of nitrile hydrolysis pathways is presented below:

| Hydrolysis Type | Reagents | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed | Dilute Acid (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid |

| Base-Catalyzed | Base (e.g., NaOH, KOH), Heat | Amide | Carboxylic Acid |

Beckmann Rearrangement and Related Transformations to Nitriles and Amides

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.comperlego.comorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. wikipedia.orgorganic-chemistry.org

It is important to note that the Beckmann rearrangement is a reaction of oximes, not nitriles directly. masterorganicchemistry.com However, it is a significant method for the synthesis of amides. To transform the nitrile group of this compound into an amide via a Beckmann-like pathway, it would first need to be converted to a ketoxime. This could theoretically be achieved by the addition of a Grignard reagent to the nitrile, followed by reaction with hydroxylamine (B1172632) to form the oxime, which could then undergo the rearrangement.

The migratory aptitude in the Beckmann rearrangement generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com The reaction is highly stereospecific, with the migrating group being the one positioned anti to the hydroxyl group on the oxime. chemistrysteps.com

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality in this compound is a classic Michael acceptor. makingmolecules.comlibretexts.org The conjugation of the carbon-carbon double bond with the carbonyl group of the ester renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Conjugate Addition Reactions (Michael Additions)

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com This reaction is of great synthetic importance as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The driving force for this reaction is the formation of a stable enolate intermediate. makingmolecules.com

A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and organocuprates. makingmolecules.commasterorganicchemistry.com The reaction of amines with methyl acrylates under microwave irradiation has been shown to be an efficient method for the synthesis of β-amino esters. nih.gov Similarly, the addition of alcohols to acrylic compounds can be catalyzed by phosphines. researchgate.net

The general mechanism for a Michael addition involves the following steps:

Nucleophilic attack at the β-carbon of the α,β-unsaturated system. libretexts.org

Formation of a resonance-stabilized enolate intermediate. youtube.com

Protonation of the enolate, typically at the α-carbon, to yield the final 1,4-adduct. masterorganicchemistry.com

Enolate Chemistry and Nucleophile Participation

Enolates are one of the most important classes of nucleophiles used in Michael additions. libretexts.orglibretexts.org They are typically generated by treating a ketone, ester, or other carbonyl-containing compound with a base. masterorganicchemistry.com The stability of the enolate plays a crucial role; more stable, "soft" nucleophiles preferentially undergo 1,4-addition. youtube.com

When an enolate, such as one derived from a β-ketoester or malonic ester, reacts with a Michael acceptor like this compound, a new carbon-carbon bond is formed at the β-position of the acrylate (B77674). masterorganicchemistry.com The resulting product is a 1,5-dicarbonyl compound (or a related structure), which can be a versatile intermediate for further transformations, such as the Robinson annulation. libretexts.org

The following table provides examples of nucleophiles that participate in Michael additions with acrylate-type acceptors:

| Nucleophile Class | Example Nucleophile | Michael Acceptor Example | Catalyst/Conditions |

| Amines | Benzylamine | Methyl methacrylate (B99206) | Microwave, 115-130 °C |

| Alcohols | Methanol | Acrylonitrile | Triphenylphosphine, Reflux |

| Thiols | Various | (Meth)acrylates | Amines or Phosphines |

| Enolates | Diethyl malonate | Methyl vinyl ketone | Base (e.g., NaOEt) |

Regioselectivity and Stereoselectivity in Michael Additions

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds. libretexts.orgmasterorganicchemistry.com For this compound, the presence of two strong electron-withdrawing groups—the ester and the cyano-substituted phenyl ring—renders the double bond highly electrophilic and dictates the reaction's regioselectivity.

Regioselectivity: In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com For this compound, the reaction is strongly biased towards the addition of a nucleophile (Michael donor) to the β-carbon. This is due to the polarization of the molecule, where the β-carbon holds a partial positive charge, making it the primary site for nucleophilic attack. The resulting enolate is stabilized by resonance across the carbonyl group. Theoretical studies on asymmetric divinylic compounds confirm that nucleophilic attack preferentially occurs at the β-carbon of the more activated acrylic unit. scispace.comrsc.org

Stereoselectivity: The stereochemical outcome of a Michael addition to a prochiral substrate like this compound depends on several factors, including the nature of the nucleophile, the catalyst, and the reaction conditions. The addition of a nucleophile to the planar alkene can create up to two new stereocenters, leading to the possibility of diastereomeric and enantiomeric products. For instance, in reactions involving cyclic ketones as nucleophiles, the stereochemical course is determined by whether the electrophile attacks from the top or bottom face of the enolate, which can lead to either cis or trans products depending on which pathway is sterically or electronically favored. researchgate.net The use of chiral catalysts or auxiliaries is a common strategy to induce enantioselectivity in Michael additions. youtube.com

Table 1: Expected Regioselectivity in Michael Additions to this compound

This interactive table illustrates the generally accepted mechanism for Michael additions to activated alkenes.

| Reactant | Nucleophile (Michael Donor) | Expected Product | Regioselectivity |

| This compound | Amine (e.g., Diethylamine) | β-amino ester | Exclusive β-addition |

| This compound | Thiol (e.g., Thiophenol) | β-thioether ester | Exclusive β-addition |

| This compound | Enolate (e.g., from Diethyl malonate) | 1,5-dicarbonyl compound | Exclusive β-addition |

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

In cycloaddition reactions, particularly the [4+2] cycloaddition known as the Diels-Alder reaction, this compound is expected to function as the dienophile (the 2π-electron component). researchgate.net Its reactivity is significantly enhanced by the electron-withdrawing cyano and ester groups, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with an electron-rich diene. youtube.com

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. google.com For example, if the trans (E) isomer of this compound reacts, the resulting cyclohexene (B86901) adduct will have the ester and cyanophenyl groups in a trans relationship.

Regioselectivity in Diels-Alder reactions with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and dienophile. For a dienophile like this compound, the major product is typically the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon (the β-carbon) of the dienophile, often referred to as the "ortho" or "para" adducts. Computational studies on the Diels-Alder reaction of cyclopentadiene (B3395910) with methyl acrylate show a preference for the endo product, which is often favored due to secondary orbital interactions. researchgate.net

Polymerization Mechanisms

The chemistry of this compound is expected to be dominated by its propensity to undergo rapid anionic polymerization, a hallmark of cyanoacrylate monomers. acs.org The strong electron-withdrawing effects of the nitrile (-CN) and ester (-COOR) groups make the β-carbon of the vinyl group highly susceptible to nucleophilic attack, initiating polymerization. scispace.com

Anionic polymerization of cyanoacrylates is famously initiated by weak bases, including ambient moisture (water), alcohols, and amines. rsc.org The initiation process involves the nucleophilic attack of the weak base on the electrophilic β-carbon of the monomer. rsc.org When water acts as the initiator, a hydroxyl ion attacks the double bond, generating a carbanion. This carbanion is the propagating species, which then rapidly adds to subsequent monomer molecules. This high reactivity is why cyanoacrylate-based adhesives cure almost instantly upon exposure to surface moisture. researchgate.net The polymerization is so facile that even trace amounts of water on a substrate are sufficient to trigger the reaction. acs.org

The kinetics of cyanoacrylate polymerization are highly sensitive to environmental and substrate conditions.

Temperature: Higher temperatures generally accelerate the polymerization rate. rsc.org The speed of many chemical reactions can double for every 10°C increase in temperature. researchgate.net Conversely, lower temperatures slow the curing process. rsc.org Research on ethyl cyanoacrylate has shown that decreasing the temperature can lead to the formation of more polymer, which is interpreted as the result of a loosening of the ion pair at the end of the growing polymer chain. libretexts.org

Humidity: Moisture is the primary initiator for conventional cyanoacrylate polymerization. Optimal bonding conditions are typically between 40% and 60% relative humidity. researchgate.netresearchgate.net Low humidity (<30%) can significantly slow the cure time, while very high humidity (>80%) can cause an uncontrolled, rapid "shock polymerization," potentially leading to a weaker bond. researchgate.net

Substrate Composition: The chemical nature of the bonding surface plays a crucial role. Basic (alkaline) surfaces accelerate the anionic polymerization, while acidic surfaces can delay or even inhibit it by neutralizing the initiating basic species. researchgate.net

Table 2: Influence of Environmental Factors on Anionic Polymerization of Cyanoacrylates

This interactive table summarizes the expected effects of key variables on the polymerization of this compound, based on established cyanoacrylate chemistry.

| Factor | Condition | Expected Effect on Polymerization Rate | Rationale |

| Temperature | Increase | Increase | Provides more thermal energy to overcome activation barriers. rsc.org |

| Decrease | Decrease | Reduces kinetic energy of reacting species. libretexts.orgrsc.org | |

| Humidity | High (>80%) | Very Rapid (Shock Polymerization) | Excess initiator (water) leads to uncontrolled, rapid reaction. researchgate.net |

| Optimal (40-60%) | Rapid and Controlled | Sufficient initiator for efficient and strong bond formation. researchgate.net | |

| Low (<30%) | Slow | Insufficient initiator to start the polymerization process effectively. researchgate.net | |

| Substrate pH | Basic (Alkaline) | Increase | Catalyzes the anionic initiation step. researchgate.net |

| Acidic | Decrease / Inhibition | Neutralizes the weak base initiators. researchgate.net |

While anionic polymerization is the most common pathway for cyanoacrylates, radical polymerization is also possible, though it requires specific conditions to prevent the dominant anionic pathway. acs.org To achieve radical polymerization, anionic initiators like moisture must be rigorously excluded, and the reaction must be conducted under acidic conditions to inhibit any anionic processes. acs.org

Research on the free radical copolymerization of a related monomer, 4-cyanophenyl acrylate (CPA), with methyl methacrylate (MMA) demonstrates that cyanophenyl acrylates can be polymerized using standard radical initiators like benzoyl peroxide. uliege.be The study determined the monomer reactivity ratios, which indicate how readily each monomer incorporates into the growing polymer chain. These findings suggest that this compound would also be amenable to radical polymerization under the right conditions, likely initiated by thermal or photochemical decomposition of a radical initiator. rsc.orgcmu.edu Such an approach would allow for the synthesis of copolymers with tailored properties by combining this compound with other vinyl monomers. Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have been successfully applied to various acrylates, offering precise control over molecular weight and polymer architecture.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific use of This compound in Polymerization-Induced Self-Assembly (PISA) studies.

PISA is a widely utilized technique for the in-situ synthesis of block copolymer nano-objects. nih.govrsc.org The process typically involves the chain extension of a soluble homopolymer (a macro-chain transfer agent) with a second monomer that forms an insoluble block. As the second block grows, it drives the self-assembly of the block copolymers into various morphologies, such as spheres, worms, or vesicles. researchgate.net

While the PISA methodology has been successfully applied to a diverse range of acrylic and methacrylic monomers, specific studies focusing on This compound are not found in the current body of scientific publications. researchgate.netwhiterose.ac.uk Research in the field of PISA often explores monomers that can impart specific functionalities or properties to the resulting nanoparticles. For instance, studies have investigated the use of various acrylate monomers, such as phenyl acrylate, to control the glass transition temperature and morphology of the final nano-objects. researchgate.net Similarly, the copolymerization of monomers like 4-cyanophenyl acrylate with other monomers such as methyl methacrylate has been studied, but not within the context of PISA. researchgate.net

The investigation of novel monomers in PISA is an ongoing area of research. Future studies may explore the use of This compound to understand how the presence of the cyano group at the meta position of the phenyl ring influences the self-assembly process and the properties of the resulting block copolymer nanoparticles. However, at present, no data tables or detailed research findings on this specific topic can be provided.

Advanced Spectroscopic and Computational Analysis in Research on Methyl 3 3 Cyanophenyl Acrylate

High-Resolution Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Methyl 3-(3-cyanophenyl)acrylate. Both ¹H and ¹³C NMR provide critical data for assigning the specific protons and carbons within the molecule, confirming the presence of the (E)-isomer as the predominant form.

In ¹H NMR spectra, characteristic signals reveal the key structural motifs. The protons of the vinyl group appear as doublets, with a coupling constant (J) of approximately 16 Hz, confirming the trans configuration of the double bond. The aromatic protons exhibit complex multiplicity in the downfield region of the spectrum, while the methyl ester protons appear as a distinct singlet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbonyl carbon of the ester group, the nitrile carbon, and the various aromatic and vinylic carbons all resonate at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(3-cyanophenyl)acrylate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.69-7.61 | m | |

| Vinylic H (α to C=O) | 6.51 | d | 16 |

| Vinylic H (β to C=O) | 7.58 | d | 16.1 |

| Methyl H | 3.82 | s |

Table 2: ¹³C NMR Spectroscopic Data for (E)-Methyl 3-(3-cyanophenyl)acrylate

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 166.6 |

| C≡N | 118.4 |

| Aromatic C | 142.5, 138.8, 132.7, 128.5, 121.5, 113.6 |

| Vinylic C | 142.5, 121.5 |

| Methyl C | 52.0 |

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the precise molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak (M+) in the mass spectrum confirms the compound's elemental composition. High-resolution mass spectrometry (HR-MS) can provide even more precise mass data, further validating the molecular formula.

The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for this molecule may include the loss of the methoxy (B1213986) group, the entire ester group, or cleavage of the acrylate (B77674) side chain, providing corroborative evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A strong absorption band is typically observed for the C≡N (nitrile) stretching vibration. Other key absorptions include the C=O (ester) stretching, C=C (alkene and aromatic) stretching, and C-O (ester) stretching vibrations. researchgate.net The positions of these bands provide definitive evidence for the presence of the cyano, ester, and acrylate functionalities within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system, encompassing the phenyl ring, the double bond, and the carbonyl group, gives rise to characteristic absorption bands in the UV region. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and can be influenced by the solvent environment.

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to complement experimental findings and to gain deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) calculations are a powerful computational tool used to model the electronic structure and predict the properties of molecules. researchgate.netajrconline.org For this compound, DFT methods can be used to optimize the molecular geometry, yielding theoretical bond lengths and angles that can be compared with experimental data from X-ray diffraction. researchgate.net

Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule. researchgate.net The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can all be calculated. epstem.net These calculations help to understand the molecule's reactivity, stability, and potential for intermolecular interactions. epstem.net For instance, the HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic transitions and can be correlated with UV-Vis spectroscopic data.

HOMO-LUMO Orbital Analysis and Energy Gaps

No specific data from HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis for this compound has been found in the public domain. This type of analysis, typically performed using Density Functional Theory (DFT) or other quantum chemistry methods, is fundamental in understanding the electronic properties of a molecule.

Should such an analysis be performed, it would involve calculating the energies of the HOMO and LUMO. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting the chemical reactivity, kinetic stability, and the electronic excitation properties of the compound. A smaller energy gap generally suggests that the molecule is more reactive and can be more easily excited. The analysis would also include visualizations of the electron density distribution for these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters

There are no available studies that predict or experimentally determine the detailed spectroscopic parameters for this compound. Computational methods, particularly DFT, are often employed to predict spectroscopic data such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

A computational study would calculate vibrational frequencies and intensities, which can be correlated with experimental IR and Raman spectra to aid in peak assignment and structural confirmation. Similarly, NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared to experimental data to provide a robust structural elucidation of the molecule. The lack of published research means no such calculated or experimental data tables are available for this specific compound.

Conformational Analysis and Stability

Specific conformational analysis and stability studies for this compound are not present in the available literature. This type of analysis involves identifying the possible conformers (spatial arrangements of atoms) of the molecule and determining their relative stabilities.

Researchers would typically perform a potential energy surface (PES) scan by systematically rotating key dihedral angles, such as those around the acrylate group and its bond to the phenyl ring. The energies of the resulting conformers would be calculated to identify the global minimum energy structure (the most stable conformer) and other low-energy local minima. This information is crucial for understanding the molecule's preferred shape, which influences its physical properties and biological interactions. Without dedicated research, no data on the relative energies or optimized geometries of its conformers can be provided.

Semi-Empirical Methods for Large System Simulations

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Dynamics

There is no published research on the use of Molecular Dynamics (MD) simulations to study this compound, either in isolation or interacting with biological macromolecules like proteins. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time.

In the context of drug discovery or materials science, MD simulations could be used to investigate how this compound binds to a specific protein target. The simulation would provide insights into the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, and the conformational changes that may occur in both the ligand and the protein upon binding. Such studies are essential for understanding the molecule's potential biological activity, but no such data is currently available.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping and Crystal Packing

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This analysis is a valuable method for visualizing and quantifying the intermolecular interactions within a crystal lattice, derived from single-crystal X-ray diffraction data.

Applications and Advanced Materials Chemistry of Methyl 3 3 Cyanophenyl Acrylate and Its Derivatives

Polymer and Materials Science

The distinct functionalities within the Methyl 3-(3-cyanophenyl)acrylate molecule make it a valuable building block for a variety of polymeric materials. The acrylate (B77674) group facilitates polymerization through various techniques, including free-radical and controlled radical polymerization methods. The presence of the cyanophenyl group imparts specific characteristics to the resulting polymers, such as increased thermal stability, modified solubility, and unique optical and electronic properties.

Monomer for Specialty Polymers and Copolymers

This compound can be homopolymerized or copolymerized with other monomers to create a wide array of specialty polymers and copolymers. The choice of comonomers and the polymerization technique allows for precise control over the final properties of the material, enabling its use in various high-performance applications.

The incorporation of cyanophenyl acrylate monomers into polymer chains can significantly enhance the properties of adhesives and other polymeric materials. For instance, research on the copolymerization of 4-cyanophenyl acrylate (a structural isomer of the titular compound) with methyl methacrylate (B99206) (MMA) has demonstrated the potential of this class of monomers. researchgate.net

In a study, copolymers of 4-cyanophenyl acrylate (CPA) and methyl methacrylate (MMA) were synthesized via free-radical solution polymerization. The resulting copolymers were characterized to understand the influence of the cyanophenyl acrylate monomer on the material's properties. researchgate.net The findings from this research can be extrapolated to understand the potential of this compound in similar applications.

Key Research Findings on CPA-MMA Copolymers:

| Property | Observation |

| Solubility | The copolymers exhibited good solubility in various polar and non-polar solvents. |

| Molecular Weight | The molecular weight and polydispersity indices of the copolymers were determined using gel permeation chromatography. |

| Glass Transition Temperature (Tg) | The Tg of the copolymers was found to increase with a higher content of methyl methacrylate. |

| Thermal Stability | The thermal stability of the copolymer increased with a higher mole fraction of 4-cyanophenyl acrylate, with the copolymers being stable up to 250 °C. researchgate.net |

These findings suggest that incorporating a cyanophenyl acrylate monomer like this compound can lead to polymers with enhanced thermal stability, a critical property for many adhesive and advanced material applications. The prepared copolymers were also tested for their pressure-sensitive adhesive properties on leather, indicating their potential in this area. researchgate.net

Acrylic diblock copolymers are a class of materials that can self-assemble into various nanostructures, such as micelles, vesicles, and nano-objects, in a selective solvent. These structures have potential applications in various fields. The synthesis of well-defined acrylic diblock copolymers can be achieved through controlled/living radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ipfdd.desigmaaldrich.comnih.govuctm.edursc.orgcmu.edursc.orgrsc.orgunibo.itdigitellinc.comresearchgate.netrsc.org

While specific research on the use of this compound for the synthesis of nano-objects is not extensively documented, the principles of block copolymer synthesis using other functional acrylates can be applied. For example, ATRP has been successfully used to synthesize di- and triblock copolymers from monomers like methyl methacrylate and butyl acrylate. ipfdd.de Similarly, RAFT polymerization has been employed to create well-defined polymers and block copolymer architectures from various (meth)acrylate monomers. rsc.org

The synthesis of a diblock copolymer using this compound would typically involve two steps:

Synthesis of the first block: A macroinitiator is formed by polymerizing a first monomer, for instance, a common acrylate or methacrylate.

Chain extension: The second monomer, in this case, this compound, is added to the living polymer chains to grow the second block.

The resulting amphiphilic block copolymer, containing a block derived from this compound, could then self-assemble in a selective solvent to form nano-objects with a core or shell featuring the properties imparted by the cyanophenyl group.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical computing, data storage, and telecommunications. dtic.mil Organic and polymeric materials are of particular interest for NLO applications due to their potentially large NLO responses. dtic.milresearchgate.net

Acrylic polymers containing specific functional groups can exhibit significant NLO properties. dtic.mil The presence of a cyano group, which is a strong electron-withdrawing group, attached to a conjugated π-system (the phenyl ring and the acrylate double bond) in this compound suggests its potential as a monomer for NLO-active polymers. This donor-π-acceptor (D-π-A) type structure is a common design motif for organic NLO materials. researchgate.net

Research on plasma-polymerized methyl acrylate (PPMA) thin films has shown that such materials possess nonlinear optical properties, including second and third-order nonlinear susceptibilities. nih.govnih.gov While this research does not use the specific monomer , it demonstrates the NLO potential of the acrylate polymer backbone. The incorporation of the cyanophenyl group is expected to enhance these properties significantly.

The fabrication of NLO materials from this compound could involve:

Homopolymerization or copolymerization: Creating a polymer with a high concentration of the NLO-active cyanophenyl acrylate units.

Post-polymerization modification: Attaching the NLO chromophore to a pre-existing polymer backbone.

Guest-host systems: Doping a polymer matrix with molecules of this compound or a related NLO-active compound.

Functionalized Polymers for Advanced Applications

The functional groups on this compound allow for the creation of polymers with specific functionalities, opening up avenues for their use in advanced applications beyond structural materials.

Controlled release systems are designed to release an active agent in a controlled manner over time. Polymeric materials are widely used to fabricate such systems. nih.govnih.govresearchgate.netslideshare.netresearchgate.netresearchgate.net The release of the active agent can be triggered by various stimuli, such as changes in temperature, pH, or exposure to a specific chemical.

Polymers derived from this compound could potentially be used in controlled release systems for non-biomedical applications, such as in agriculture for the controlled release of pesticides or in industrial processes for the controlled delivery of catalysts or other chemical agents. The properties of the polymer that would be relevant for such applications include:

Porosity and morphology: The physical structure of the polymer matrix can be engineered to control the diffusion rate of the encapsulated agent.

Interaction with the active agent: The polar cyano group could interact with the active agent, influencing its loading and release profile.

Degradability: While not inherently biodegradable, the polymer backbone could be designed to degrade under specific environmental conditions, leading to the release of the active agent.

The development of such systems would involve the synthesis of a polymer matrix from this compound, followed by the incorporation of the active agent through methods like encapsulation or blending.

Smart Materials Responsive to External Stimuli

While direct, extensive research focused solely on this compound for smart materials is limited, its fundamental structure as an acrylate derivative places it within a critical class of monomers used for creating stimuli-responsive polymers. researchgate.netresearchgate.net Smart materials, or responsive polymers, are advanced materials designed to change their physical or chemical properties in response to external environmental triggers such as temperature, pH, light, or electric fields. ascent-acrylate.com

The acrylate portion of the molecule is key to this potential application. Acrylate monomers can readily undergo polymerization to form long-chain polyacrylate backbones. researchgate.net These polymers are foundational in the development of smart materials. ascent-acrylate.com For instance, derivatives like poly(N-isopropyl acrylamide) are well-known for their thermal responsiveness, while poly(acrylic acid) hydrogels exhibit significant changes in the presence of varying pH levels. researchgate.netresearchgate.net Hydrogels based on acrylic derivatives have been explored for applications ranging from tissue engineering to energy-saving smart windows. mdpi.comnih.gov

The incorporation of the 3-cyanophenyl group into a polyacrylate backbone could introduce specific functionalities. The nitrile group is highly polar and can engage in strong dipole-dipole interactions, potentially influencing the polymer's solubility, thermal stability, and mechanical properties. These interactions could be harnessed to fine-tune the responsiveness of the resulting material to external stimuli, making this compound a potentially valuable, though not yet fully explored, building block in the field of advanced responsive materials.

Intermediate in Organic Synthesis and Fine Chemicals

The reactivity of its distinct functional groups makes this compound a versatile intermediate for the synthesis of a wide array of complex organic molecules and fine chemicals.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent starting point for constructing various heterocyclic rings due to its nature as an α,β-unsaturated ester, which functions as an efficient Michael acceptor.

Pyrazolines: Pyrazoline scaffolds are five-membered heterocyclic structures known for their diverse biological activities. Their synthesis often involves the cyclocondensation reaction between an α,β-unsaturated carbonyl compound (like a chalcone) and a hydrazine (B178648) derivative. As a structural analog of chalcones, this compound can react with hydrazines. The reaction proceeds via a Michael addition of the hydrazine to the activated double bond of the acrylate, followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazoline derivative.

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles fundamental to life as components of nucleic acids. The synthesis of pyrimidine (B1678525) rings can be achieved through the reaction of a three-carbon component with a reagent containing a urea (B33335) or amidine functionality. The presence of both a reactive double bond and a cyano group makes this compound a suitable precursor. For example, it can potentially react with amidines in a cyclocondensation reaction, where the acrylate backbone provides the carbon framework for the pyrimidine ring. The synthesis of pyrimidines from molecules containing cyano groups, such as cyanoacetylene, is a known strategy. nih.gov

Beyond heterocycles, the multiple reactive sites of this compound make it a flexible building block for creating a variety of organic structures.

Michael Addition: The electron-withdrawing nature of the ester group activates the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. This allows for Michael addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Ester Group Transformations: The methyl ester can be easily hydrolyzed under acidic or basic conditions to yield the corresponding 3-(3-cyanophenyl)acrylic acid. This carboxylic acid can then be converted into other functional groups like acid chlorides, amides, or other esters.

Nitrile Group Chemistry: The cyano group is also highly versatile. It can be hydrolyzed to form a carboxylic acid or an amide, or it can be reduced to form a primary amine. This provides an additional handle for further molecular elaboration.

This combination of reactive sites allows chemists to use this compound as a scaffold, selectively modifying different parts of the molecule to build complex and functionally diverse organic compounds.

Optoelectronic Materials

The electronic properties conferred by the cyanophenyl group suggest a significant potential for this compound and its derivatives in the field of optoelectronics, particularly in the design of organic dyes for solar cells.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that relies on a sensitizer (B1316253) dye adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). mdpi.com The efficiency of these cells is highly dependent on the chemical structure of the dye, which is typically composed of a donor, a π-conjugated bridge, and an acceptor group (a D-π-A architecture). dntb.gov.ua

The function of the acceptor moiety is to pull electron density from the donor through the π-bridge upon photoexcitation and to facilitate electron injection into the semiconductor's conduction band. The cyano (-CN) group is a very strong electron-withdrawing group, making it an excellent component for the acceptor part of a DSSC dye. Research has shown that incorporating a cyano group, often as part of a cyanoacrylic acid or cyanobenzoic acid anchor, leads to sensitizers with improved conversion efficiencies. ut.ac.irdoaj.org The presence of the cyano group can enhance adsorption to the TiO₂ surface and improve the electronic coupling necessary for efficient charge transfer. nih.gov

In this context, this compound serves as a valuable structural motif. The 3-cyanophenyl group acts as a potent electron acceptor. While the molecule itself is a methyl ester, it can be readily hydrolyzed to 3-(3-cyanophenyl)acrylic acid. This resulting carboxylic acid can then function as both the acceptor and the anchoring group that binds the dye to the TiO₂ surface. Therefore, the cyanophenyl acrylate framework is a highly promising platform for the rational design of new, efficient metal-free organic sensitizers for the next generation of dye-sensitized solar cells.

Research Findings

| Application Area | Derivative / Moiety of Interest | Key Research Finding | Citation(s) |

| Smart Materials | Polyacrylate Polymers | The acrylate functional group allows for polymerization, forming backbones for materials that respond to stimuli like heat and pH. | researchgate.netresearchgate.netascent-acrylate.com |

| Organic Synthesis | α,β-Unsaturated Ester | The molecule's structure as a Michael acceptor enables cyclocondensation reactions with reagents like hydrazines to form heterocyclic compounds such as pyrazolines. | |

| Organic Synthesis | Cyanated Precursors | The presence of a cyano group makes it a plausible precursor for pyrimidine synthesis through reactions with amidines or urea. | nih.gov |

| Optoelectronics (DSSCs) | Cyanophenyl Acceptor Moiety | The cyano group is a powerful electron-withdrawing group, which is a critical feature for the acceptor component in D-π-A dyes, promoting efficient charge separation. | ut.ac.irnih.gov |

| Optoelectronics (DSSCs) | Cyanoacrylic Acid Anchor | Dyes incorporating a cyanoacrylic acid group as the acceptor and anchor show improved performance and electron injection in dye-sensitized solar cells. | dntb.gov.uaut.ac.ir |

Conclusion and Future Research Perspectives

Summary of Key Findings on Methyl 3-(3-cyanophenyl)acrylate

This compound is an organic building block characterized by the presence of a benzene (B151609) ring, a nitrile group, and an acrylate (B77674) functional group. bldpharm.com This unique combination of features makes it a valuable intermediate in various chemical syntheses. The compound is typically a solid at room temperature and is classified under several chemical categories, including nitriles, alkenyls, benzene compounds, and esters. bldpharm.comsigmaaldrich.com

Key findings revolve around its utility as a precursor in the synthesis of more complex molecules. The reactivity of the acrylate group allows for participation in polymerization reactions and Michael additions. The cyano-substituted phenyl ring provides a site for a variety of chemical transformations, influencing the electronic properties and reactivity of the entire molecule. While specific, detailed research on this exact isomer is not as widespread as for some related compounds, its structural motifs are common in materials science and medicinal chemistry, suggesting a foundational role as a starting material.

Untapped Potential and Emerging Research Avenues

The full potential of this compound remains largely untapped, with several promising research avenues emerging from the study of related structures. Its isomeric counterpart, Methyl 3-(4-cyanophenyl)acrylate, has been noted in chemical supplier databases, indicating interest in this class of compounds. chemicalbook.comapolloscientific.co.uk The exploration of this compound's derivatives could yield novel materials and therapeutic agents.

Emerging research could focus on the following areas:

Novel Polymer Synthesis: While methyl acrylate is a well-known monomer for producing polymers used in paints, textiles, and adhesives, the introduction of the cyanophenyl group could impart unique properties to new polymers. wikipedia.orggoogle.com Research into the copolymerization of this compound with other monomers like methyl methacrylate (B99206) could yield plastics with enhanced thermal stability or specific optical properties. researchgate.net

Medicinal Chemistry: The cyano group is a key feature in many pharmaceuticals. Exploring the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic leads. Related acrylate-containing structures have been investigated for their potential as antifungal agents, suggesting one possible direction for investigation. google.com

Organic Synthesis Intermediate: Its role as a bifunctional reagent—possessing both an electrophilic alkene and a modifiable aromatic ring—is underexplored. It could serve as a key intermediate in the multi-step synthesis of complex natural products or designed functional molecules.

Interdisciplinary Research Opportunities in Advanced Materials and Synthetic Methodologies

The structure of this compound is well-suited for interdisciplinary research, bridging advanced materials science and the development of new synthetic methods.

Advanced Materials:

Organic Electronics: The nitrile group is strongly electron-withdrawing, and the acrylate group can be polymerized. This combination is highly relevant for the design of organic semiconductors, liquid crystals, and materials for nonlinear optics. Copolymers incorporating this monomer could be synthesized to fine-tune properties like glass transition temperature and thermal stability. researchgate.net Research into its potential as a component in Organic Light Emitting Diodes (OLEDs) or other electronic materials is a viable future direction. bldpharm.com

Functional Coatings: Acrylate-based polymers are known for providing good water resistance and durability in coatings. petrochemistry.eu The cyanophenyl group could add functionalities such as increased hardness, altered refractive index, or specific interactions with surfaces, leading to the development of advanced functional coatings.

Synthetic Methodologies:

Catalysis and Reaction Development: The synthesis of this compound and its derivatives presents opportunities for developing novel catalytic methods. Efficiently constructing the acrylate or modifying the cyanophenyl ring using modern cross-coupling reactions are areas ripe for exploration. Methods used for synthesizing related compounds, such as formylation followed by methylation, could be optimized for this specific substrate. google.com

Green Chemistry: Developing more sustainable and efficient synthetic routes to this compound is another key research area. This could involve using greener solvents, developing reusable catalysts, or designing one-pot reaction sequences to improve yield and reduce waste, moving away from traditional multi-step processes. google.comgoogle.com

The following table summarizes potential research directions and applications:

| Research Area | Potential Application/Focus | Key Functional Groups |

| Materials Science | High-performance polymers, Organic electronics (OLEDs), Functional coatings | Acrylate, Nitrile, Phenyl |

| Medicinal Chemistry | Antifungal agents, Novel therapeutic scaffolds | Cyano, Acrylate |

| Synthetic Chemistry | Development of novel catalytic methods, Green synthesis routes | Acrylate, Phenyl |

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 3-(3-cyanophenyl)acrylate be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 3-cyanobenzaldehyde and methyl acrylate, catalyzed by piperidine or ammonium acetate in refluxing toluene. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 aldehyde to acrylate) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Structural analogs like (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate have been synthesized similarly, with yields exceeding 85% under optimized conditions .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation. For example, related acrylates (e.g., (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate) were resolved in the P1 space group, with bond angles and torsional parameters validated against DFT-optimized geometries. Complementary techniques include H/C NMR for functional group verification and IR spectroscopy to identify characteristic C≡N (2240–2260 cm) and ester C=O (1720–1740 cm) stretches .

Q. How does the substituent position (meta-cyanophenyl) influence the compound’s thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen at 10°C/min can assess decomposition temperatures. For example, methyl caffeate (a dihydroxyphenyl analog) shows stability up to 200°C, with degradation linked to ester cleavage. The electron-withdrawing cyano group in the meta position likely enhances thermal stability by reducing electron density at the ester carbonyl, delaying decomposition .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl group modulate reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to predict reactivity. The cyano group’s strong electron-withdrawing nature lowers the LUMO energy at the α,β-unsaturated ester, facilitating Michael additions. Comparative studies with para-substituted analogs (e.g., 4-ethylphenyl) reveal meta-substitution directs regioselectivity toward the β-carbon .

Q. What crystal engineering strategies improve the solid-state photophysical properties of this acrylate?

- Methodological Answer : Co-crystallization with hydrogen-bond donors (e.g., resorcinol) can alter packing motifs. For instance, (E)-methyl 3-(4-ethylphenyl)acrylate forms C–H···O interactions with oxime ligands, enhancing π-π stacking. Powder XRD and Hirshfeld surface analysis quantify intermolecular interactions, while UV-vis spectroscopy tracks changes in absorption maxima upon co-crystal formation .

Q. What mechanistic pathways underlie its reported antibacterial activity against Gram-positive bacteria?

- Methodological Answer : In vitro assays (e.g., broth microdilution) against Staphylococcus aureus can determine minimum inhibitory concentrations (MICs). Molecular docking studies using penicillin-binding protein (PBP) structures (PDB: 3UDI) may reveal competitive inhibition at the active site. Comparative analysis with non-cyano analogs (e.g., methyl 3-phenylacrylate) isolates the cyano group’s role in enhancing binding affinity .

Q. How do environmental conditions (pH, UV exposure) influence hydrolytic degradation pathways?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under varying pH (2–12) and UV light (254 nm) identify degradation products. High-resolution LC-MS can detect hydrolysis intermediates (e.g., 3-cyanocinnamic acid). Kinetic modeling (first-order decay) quantifies half-lives, with alkaline conditions likely accelerating ester hydrolysis .

Q. Can controlled radical polymerization techniques incorporate this acrylate into functional copolymers?

- Methodological Answer : Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization using cyanoisopropyl dithiobenzoate as a chain transfer agent enables controlled molecular weight (Đ < 1.2). H NMR monitors monomer conversion, while GPC analyzes polymer dispersity. Copolymerization with methyl methacrylate enhances thermal properties (DSC: Tg ~120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations